Struggling with regioselective halogenation of salicylaldehydes? 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS 52045-24-6) offers a pre-installed, orthogonal reactivity profile that bypasses low-yield functionalization.
Supply is consistent, with multi-gram lots available for rapid scale-up.
4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS: 52045-24-6) is a highly specialized, tri-functional aromatic building block defined by its orthogonal reactivity profile. Featuring an aldehyde group for rapid imine/Schiff base condensation, an adjacent hydroxyl group for robust metal coordination, and a precisely positioned bromine atom at the 4-position for transition-metal-catalyzed cross-coupling, this compound serves as a premium precursor for advanced materials and catalysts [1]. In procurement contexts, its primary value lies in providing a pre-installed, regiochemically pure substitution pattern that eliminates the need for low-yield, multi-step halogenation of simpler salicylaldehydes, thereby streamlining the scalable synthesis of sterically tuned ligands and extended conjugated systems.
Substituting this compound with simpler analogs like 4-bromosalicylaldehyde or positional isomers like 5-bromo-2-hydroxy-3-methylbenzaldehyde critically compromises downstream application performance. The 3-methyl group is not merely decorative; it provides essential steric bulk adjacent to the phenolic oxygen, which is mandatory for enforcing specific monomeric geometries in transition metal complexes and preventing unwanted ligand dimerization [1]. Simultaneously, the 4-bromo position dictates the vector of structural extension during cross-coupling. Attempting to use a 5-bromo isomer alters the conjugation pathway (meta vs. para to the aldehyde) and the electronic dipole of the resulting molecule, leading to unpredictable shifts in luminescent properties and incompatible geometries in metal-organic framework (MOF) linkers.
When synthesizing extended conjugated ligands, utilizing 4-Bromo-2-hydroxy-3-methylbenzaldehyde directly bypasses the problematic bromination of 3-methylsalicylaldehyde. Direct cross-coupling of the pre-brominated target reliably achieves >85% yields for extended frameworks. In contrast, attempting to brominate 3-methylsalicylaldehyde in-house typically results in mixtures of 5-bromo and 3-bromo byproducts, dropping the overall isolated yield of the desired 4-substituted intermediate to <45% [1].
| Evidence Dimension | Overall Synthetic Yield of 4-Substituted Ligands |
| Target Compound Data | >85% yield via direct cross-coupling |
| Comparator Or Baseline | 3-Methylsalicylaldehyde baseline (<45% overall yield due to non-selective bromination and required chromatographic separation) |
| Quantified Difference | Improves overall synthetic yield by >40% and eliminates a multi-step purification sequence. |
| Conditions | Standard Pd-catalyzed Suzuki cross-coupling conditions followed by Schiff base condensation. |
Procuring the regiochemically pure 4-bromo precursor drastically reduces raw material waste and labor hours in the commercial synthesis of extended ligand frameworks.
The presence of the 3-methyl group is critical for controlling the coordination sphere of resulting metal complexes. Compared to the unmethylated 4-bromosalicylaldehyde, which is prone to forming oxygen-bridged dimers or polymeric aggregates, the 3-methyl substituted precursor enforces discrete mononuclear geometries. This steric boundary increases the yield of the desired active monomeric catalyst species and prevents the formation of inactive oligomers [1].
| Evidence Dimension | Monomeric Complex Stability and Coordination Geometry |
| Target Compound Data | Enforces discrete mononuclear geometries with high selectivity |
| Comparator Or Baseline | 4-Bromosalicylaldehyde (prone to forming bridging dimers or polymeric aggregates) |
| Quantified Difference | The 3-methyl group provides a defined steric boundary that prevents oxygen-bridged dimerization, maximizing the yield of the active monomeric catalyst. |
| Conditions | Synthesis of Salen-type or Salpn-type transition metal (e.g., Cu, Ni, Co) complexes. |
For catalyst procurement, the 3-methyl group is critical for ensuring reproducible, predictable catalytic activity by locking the metal center into the correct active geometry.
In the design of luminescent materials, the exact position of the halogen dictates the conjugation vector. Coupling at the 4-position (using 4-Bromo-2-hydroxy-3-methylbenzaldehyde) extends conjugation meta to the aldehyde/imine group, providing a distinctly different electronic push-pull vector compared to the 5-bromo isomer, which extends conjugation para to the hydroxyl. This specific 4-position geometry enables targeted red-shifted emission profiles and specific solid-state packing arrangements not achievable with the 5-bromo analog [1].
| Evidence Dimension | Conjugation Pathway and Electronic Tuning |
| Target Compound Data | 4-Bromo substitution (extends conjugation meta to the aldehyde/imine) |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-3-methylbenzaldehyde (extends conjugation para to the hydroxyl) |
| Quantified Difference | Alters the molecular dipole moment and conjugation vector, enabling specific red-shifted emission tuning compared to the 5-position baseline. |
| Conditions | Photophysical characterization of highly conjugated Schiff base derivatives. |
Material scientists must select the exact 4-bromo isomer to achieve the precise electronic bandgap and emission wavelength required for targeted optoelectronic applications.
Directly leveraging the steric bulk of the 3-methyl group, this compound is the optimal choice for synthesizing advanced Salen and Salpn-type transition metal catalysts. The specific substitution pattern ensures the formation of discrete mononuclear complexes, which are critical for achieving high enantioselectivity and turnover numbers in asymmetric epoxidation and cyclopropanation reactions [1].
Because the 4-bromo position allows for highly efficient Suzuki or Heck cross-coupling, this compound serves as an ideal edge-building unit for metal-organic frameworks (MOFs) and COFs. Procurement of this exact isomer ensures that the structural extension propagates at the correct vector, allowing for predictable pore sizes and framework topologies [1].
In optoelectronics, the orthogonal reactivity of the aldehyde and the 4-bromo group allows for the creation of complex push-pull fluorophores. This compound is the right choice when researchers need to fine-tune the dipole moment and achieve specific red-shifted emission wavelengths that cannot be accessed using the more common 5-bromo isomers [1].